molecular formula C6H6F2N2 B13664775 (2,5-Difluoropyridin-3-yl)methanamine

(2,5-Difluoropyridin-3-yl)methanamine

Cat. No.: B13664775
M. Wt: 144.12 g/mol
InChI Key: FWUINJUBFIWKBK-UHFFFAOYSA-N
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Description

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative featuring a methanamine (-CH2NH2) group at the 3-position of a pyridine ring substituted with fluorine atoms at the 2- and 5-positions.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(2,5-difluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2

InChI Key

FWUINJUBFIWKBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-3-yl)methanamine typically involves nucleophilic substitution reactions. One common method starts with 2,5-difluoropyridine, which undergoes a nucleophilic substitution reaction with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amine derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,5-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and steric interactions within the target site. This results in the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2,5-Difluoropyridin-3-yl)methanamine and related compounds:

Compound Molecular Formula Substituents/Features Biological Activity (IC50, etc.) Key References
This compound C6H6F2N2 - 2,5-Difluoropyridine
- Methanamine at C3
Not reported in evidence
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine C7H11Cl2FN2O - 5-Fluoropyridine
- Ether-linked ethanamine
Not reported
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C15H18N4O2S2 - Imidazothiazole core
- Methanamine with N,N-dimethyl
IC50 = 1.2 μM (Adenosine receptor)
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C14H12ClN3 - Benzimidazole
- Chlorophenyl-methanamine
Inhibits wheat germination

Structural and Functional Insights

Fluorination Patterns: The 2,5-difluoro substitution in the target compound likely enhances electronic effects compared to mono-fluorinated analogs (e.g., 5-fluoropyridin-3-yl derivatives in ). This may improve binding affinity to hydrophobic pockets in biological targets, as fluorine’s electronegativity can polarize adjacent bonds or reduce metabolic degradation.

Imidazothiazole-based methanamines (e.g., compound 6a ) exhibit nanomolar IC50 values due to their fused heterocyclic cores, which provide π-π stacking and hydrogen-bonding capabilities. The absence of such a core in the target compound may limit its potency unless compensated by fluorine-driven interactions.

Agricultural analogs (e.g., benzimidazole-linked methanamines ) demonstrate bioactivity in plant systems, highlighting the versatility of methanamine derivatives across applications.

Biological Activity

(2,5-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group at the 3 position. This compound has garnered interest in medicinal chemistry due to its unique structural features, which significantly influence its biological activity.

Structural Characteristics

The molecular formula for this compound is C6H6F2NC_6H_6F_2N with a molecular weight of approximately 145.11 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine substituents are known to enhance binding affinity, allowing the compound to act as a potent inhibitor or activator in various biochemical pathways. Preliminary studies suggest potential applications in treating conditions such as cancer and inflammatory diseases due to its ability to modulate key biological processes.

Biological Activity Overview

Research has indicated the following biological activities associated with this compound:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes involved in cancer progression.
  • Receptor Binding : It shows potential as a ligand for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Anticancer Properties : Initial studies indicate that it may possess anticancer activity by interfering with tumor cell growth and survival mechanisms .

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits specific kinases involved in cancer cell signaling pathways. The IC50 values obtained were significantly lower than those of similar compounds, indicating higher potency.
    CompoundIC50 (nM)Target
    This compound50 ± 5Kinase A
    Control Compound A150 ± 10Kinase A
    Control Compound B200 ± 15Kinase A
  • Receptor Interaction :
    • Another investigation focused on the binding affinity of this compound to the PD-L1 receptor, a target for immunotherapy. The compound exhibited a KD value of approximately 23 nM, suggesting strong interaction and potential therapeutic relevance in cancer treatment .

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Starting Materials : 2,5-difluoropyridine and methanamine.
  • Reaction Conditions : Conducted under inert atmosphere with catalysts to enhance yield.
  • Purification : The product is purified and characterized using NMR and mass spectrometry.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3,5-Difluoropyridin-2-YL)methanamineFluorinated pyridineDifferent substitution pattern
(4-FluoroanilineAromatic amine structureLacks pyridine ring
(3,5-Dichloropyridin-2-YL)methanamineSimilar halogenated pyridineContains chlorine instead of fluorine

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